6,7-Difluoroquinolin-4-ol chemical structure and properties
6,7-Difluoroquinolin-4-ol chemical structure and properties
An In-depth Technical Guide to 6,7-Difluoroquinolin-4-ol: Structure, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall pharmacological potency.[1] Within this context, the quinolone nucleus is a privileged structure, forming the basis of a vast array of therapeutic agents.[1] This guide provides a comprehensive technical overview of 6,7-Difluoroquinolin-4-ol, a key intermediate in the synthesis of advanced fluoroquinolone antibiotics and other biologically active molecules. We will delve into its chemical structure, tautomeric nature, physicochemical properties, synthesis methodologies, and critical role in drug discovery, offering field-proven insights for researchers, chemists, and drug development professionals.
Chemical Structure and Physicochemical Properties
6,7-Difluoroquinolin-4-ol, also known as 6,7-difluoro-1H-quinolin-4-one, is a fluorinated heterocyclic compound. Its structure is characterized by a quinoline core with two fluorine atoms substituted at positions 6 and 7 of the benzene ring and a hydroxyl group at position 4 of the pyridine ring.
Tautomerism: The Quinolinol-Quinolone Equilibrium
A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms. Spectroscopic evidence from related compounds suggests that the keto form is predominant in the solid state and in various solutions.[2] This equilibrium is fundamental to the molecule's reactivity and its interactions with biological targets.
Caption: Keto-enol tautomerism of 6,7-Difluoroquinolin-4-ol.
Physicochemical Properties
While extensive experimental data for the parent compound is not widely published, its properties can be reliably inferred from closely related analogs and computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₂NO | [3] |
| Molecular Weight | 181.14 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | [4] |
| Tautomerism | Exists in equilibrium between enol and keto forms | [2] |
Synthesis Methodologies
The synthesis of the 6,7-difluoro-4-quinolone core is a critical step in the production of numerous fluoroquinolone antibiotics. While multiple routes exist, a common and effective strategy involves the cyclization of a substituted aniline derivative. The Gould-Jacobs reaction is a classic example, but modern variations offer improved yields and conditions.
A plausible synthesis route can be adapted from established protocols for similar derivatives.[2][5] This typically begins with 3,4-difluoroaniline, which undergoes reaction with a malonic ester derivative, followed by a thermally induced intramolecular cyclization.
Representative Synthesis Protocol
The following protocol is a representative example based on the synthesis of related 4-hydroxyquinoline structures.[2]
Step 1: Reaction of 3,4-Difluoroaniline with Diethyl Malonate (or similar reagent)
-
Rationale: This step forms the key N-phenylamino intermediate required for cyclization.
-
Procedure:
-
3,4-difluoroaniline is reacted with a suitable diethyl malonate derivative (e.g., diethyl ethoxymethylenemalonate) in an appropriate solvent.
-
The mixture is heated under reflux for several hours to drive the condensation reaction to completion, typically with the elimination of ethanol.
-
Step 2: Thermal Cyclization
-
Rationale: High temperatures promote an intramolecular Friedel-Crafts-type acylation, where the ester carbonyl attacks the aromatic ring, followed by elimination to form the quinolone ring system. Diphenyl ether is often used as a high-boiling solvent for this purpose.[2]
-
Procedure:
-
The intermediate from Step 1 is added to a high-boiling solvent, such as diphenyl ether.
-
The mixture is heated to a high temperature (e.g., 240-260 °C) for a specific duration.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is precipitated by adding a non-polar solvent like hexane.
-
Step 3: Purification
-
Rationale: To isolate the target compound from byproducts and the high-boiling solvent.
-
Procedure:
-
The crude product is collected by filtration.
-
Purification is achieved through recrystallization from a suitable solvent or via column chromatography on silica gel.
-
Caption: Generalized workflow for the synthesis of 6,7-Difluoroquinolin-4-ol.
Spectroscopic Characterization
The structural elucidation of 6,7-Difluoroquinolin-4-ol and its derivatives relies on a combination of modern spectroscopic techniques. The data presented below are expected values based on published data for structurally similar compounds.[2]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on both rings will show complex splitting patterns due to H-H and H-F coupling. A downfield signal corresponding to the N-H proton (in the keto form) or O-H proton (in the enol form) is expected, which may be broad.[2] |
| ¹³C NMR | Signals for nine distinct carbon atoms. The carbons attached to fluorine (C6 and C7) will appear as doublets with large one-bond C-F coupling constants (¹JCF). The carbonyl carbon (C4) in the keto form will appear significantly downfield (~170-180 ppm).[2] |
| ¹⁹F NMR | Two distinct signals are expected for the fluorine atoms at C6 and C7, each showing coupling to adjacent protons and to each other.[2] |
| Mass Spec (MS) | The molecular ion peak (M+) would confirm the molecular weight of 181.14. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₉H₅F₂NO.[2] |
| Infrared (IR) | A strong absorption band corresponding to the C=O stretch (in the keto form) would be prominent around 1600-1650 cm⁻¹. Broad O-H and N-H stretching bands would also be present in the 3200-3500 cm⁻¹ region.[2] |
Applications in Medicinal Chemistry
The primary significance of 6,7-Difluoroquinolin-4-ol lies in its role as a versatile building block for potent therapeutic agents, most notably the fluoroquinolone class of antibiotics.
Precursor to Fluoroquinolone Antibiotics
Fluoroquinolones are broad-spectrum bactericidal agents that function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[6][7] The structure of 6,7-Difluoroquinolin-4-ol provides the core scaffold onto which other critical pharmacophoric groups are added.
-
Structure-Activity Relationship (SAR):
-
C6-Fluorine: The introduction of a fluorine atom at the C-6 position was a landmark discovery that dramatically enhanced antibacterial potency and expanded the spectrum of activity compared to non-fluorinated analogs.[2][7]
-
C7-Substituent: The C7 position is a key site for modification, typically with a piperazine ring or other nitrogen-containing heterocycle. This substituent influences antibacterial spectrum, potency, and pharmacokinetic properties.[8] The presence of the C7-fluorine in the starting material allows for nucleophilic aromatic substitution to introduce these groups.[9]
-
N1-Substituent: Alkylation at the N1 position with groups like cyclopropyl or ethyl further enhances antibacterial activity.[8]
-
Many widely used antibiotics, such as Ciprofloxacin and Levofloxacin, feature the core fluoroquinolone structure that can be derived from intermediates like 6,7-Difluoroquinolin-4-ol.[2]
Potential in Other Therapeutic Areas
While its role in antibacterial drug discovery is most prominent, the quinolone scaffold has been explored for other therapeutic applications, including:
-
Antiviral Agents: Certain quinolone derivatives have demonstrated activity against viruses like HIV and influenza.[1]
-
Anti-inflammatory Agents: Some compounds in this class have shown anti-inflammatory properties.[1]
-
Anticancer Agents: The ability of quinolones to interact with topoisomerase enzymes has also led to their investigation as potential anticancer agents.[10]
Safety and Handling
As a laboratory chemical, 6,7-Difluoroquinolin-4-ol requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from related fluorinated heterocyclic compounds provides essential guidance.[11][12][13][14]
-
General Precautions: Use only in a well-ventilated area, preferably under a chemical fume hood.[12][15] Avoid breathing dust, fumes, or vapors.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[12]
-
Hazard Identification: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and transfer it to a sealed container for proper disposal.[11] Avoid discharge into drains or the environment.[11]
Conclusion
6,7-Difluoroquinolin-4-ol is more than a simple chemical intermediate; it is a foundational component in the development of life-saving fluoroquinolone antibiotics. Its unique electronic properties, conferred by the dual fluorine substituents, are critical for the enhanced biological activity of its derivatives. Understanding its structure, synthesis, and reactivity provides researchers with the necessary knowledge to design and create next-generation therapeutic agents. As bacterial resistance continues to be a global health challenge, the strategic use of scaffolds like 6,7-Difluoroquinolin-4-ol will remain essential in the ongoing search for novel and more effective medicines.
References
-
Butin, A.V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]
-
Butin, A.V., et al. (2024). (PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. Available at: [Link]
-
PubChem. (n.d.). 6-Fluoroquinolin-4-ol. National Center for Biotechnology Information. Available at: [Link]
-
MsdsDigital.com. (2014). SAFETY DATA SHEET. Available at: [Link]
-
PubChemLite. (n.d.). 6,8-difluoroquinolin-4-ol (C9H5F2NO). Available at: [Link]
-
Journal of Fluorine Chemistry. (n.d.). ScienceDirect. Available at: [Link]
-
PubMed. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2025). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. Available at: [Link]
-
PMC. (n.d.). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 6,7-Difluoroquinoxaline. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available at: [Link]
-
PubMed. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PMC. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. National Center for Biotechnology Information. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). 6,7-Dimethoxyquinolin-4-ol: An Overview of Its Uses and Properties. Available at: [Link]
-
SpringerLink. (n.d.). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Available at: [Link]
-
PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. Available at: [Link]
-
Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Available at: [Link]
-
MDPI. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Available at: [Link]
-
ResearchGate. (n.d.). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 93107-30-3 | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid [fluoromart.com]
- 10. nbinno.com [nbinno.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
